molecular formula C15H10Cl3NO2 B8570579 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol CAS No. 83364-02-7

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol

Cat. No.: B8570579
CAS No.: 83364-02-7
M. Wt: 342.6 g/mol
InChI Key: JIZOOVJBLLJTPW-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol is a chemical compound with a unique structure that lends itself to diverse applications in scientific research.

Preparation Methods

The synthesis of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol involves several steps, typically starting with the preparation of the indole core. The reaction conditions often include the use of chlorinating agents to introduce the chloro groups and hydroxylation reactions to add the hydroxyphenyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .

Chemical Reactions Analysis

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Common reagents for substitution reactions include halogenating agents, which can replace hydrogen atoms with halogen atoms. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol can be compared with other similar compounds, such as:

    Indol-6-OL, 4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethyl-: This compound has a similar structure but with an ethyl group instead of a methyl group, which may result in different chemical properties and applications.

    4-Chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol: Another similar compound with slight variations in its structure, leading to unique characteristics.

These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.

Properties

CAS No.

83364-02-7

Molecular Formula

C15H10Cl3NO2

Molecular Weight

342.6 g/mol

IUPAC Name

4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol

InChI

InChI=1S/C15H10Cl3NO2/c1-19-13-5-8(21)2-10(16)9(13)6-14(19)15-11(17)3-7(20)4-12(15)18/h2-6,20-21H,1H3

InChI Key

JIZOOVJBLLJTPW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2Cl)O)C3=C(C=C(C=C3Cl)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.4 ml (35 mmole) of BBr3 were added with a syringe to a solution of 3.0 grams of 1-methyl-2-(2,6-dichloro-4-methoxy-phenyl)-4-chloro-6-methoxy-indole in 50 ml of water free methylene chloride at -70° C. After 30 minutes the cold bath was removed and the mixture was stirred overnight. The reaction mixture under ice cooling was carefully poured into a saturated aqueous sodium bicarbonate solution. The precipitate was filtered off with suction, washed with water and reprecipitated from methanol/water. Yield: 2.4 grams.
Name
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
1-methyl-2-(2,6-dichloro-4-methoxy-phenyl)-4-chloro-6-methoxy-indole
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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